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molecular formula C7H13BrO2 B8474214 3-Bromo-2,2-dimethylpropyl acetate

3-Bromo-2,2-dimethylpropyl acetate

Cat. No. B8474214
M. Wt: 209.08 g/mol
InChI Key: YRVSYVPAIOYEKX-UHFFFAOYSA-N
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Patent
US08816079B2

Procedure details

To a mixture of 3-bromo-2,2-dimethyl-1-propanol (5 mL) and triethylamine (15 mL) was added tetrahydrofuran (50 mL), acetyl chloride (3.8 mL) was added dropwise under ice-cooling, and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated to give acetic acid (3-bromo-2,2-dimethyl-1-propyl)ester (8.37 g). The obtained acetic acid (3-bromo-2,2-dimethyl-1-propyl)ester (8.37 g) were added sodium sulfite (5.05 g) and water (20 mL), and the mixture was stirred with heating under reflux for 20 hr. To the reaction mixture was added concentrated hydrochloric acid (5.81 mL), and the mixture was stirred with heating under reflux for 1 hr. The reaction mixture was cooled, neutralized with 4N aqueous sodium hydroxide solution (20.5 mL), and the mixture was concentrated to about 10 mL. The precipitated precipitate was collected by filtration, and the filtrate was concentrated. To the obtained residue was added phosphorus pentachloride (18.35 g) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. Into the reaction mixture was poured ice water, and the mixture was extracted with dichloromethane. The solvent was evaporated from the organic layer to give crude 3-chloro-2,2-dimethylpropane-1-sulfonyl chloride (3.99 g). Using the obtained crude 3-chloro-2,2-dimethylpropane-1-sulfonyl chloride (3.99 g) and ethyl 4-aminobenzoate (3.21 g) and by the reaction and treatment in the same manner as in Preparation Example 17, the title compound (127 mg) was obtained.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([CH3:7])([CH3:6])[CH2:4][OH:5].C(N(CC)CC)C.[O:15]1CC[CH2:17][CH2:16]1.C(Cl)(=O)C>O>[Br:1][CH2:2][C:3]([CH3:7])([CH3:6])[CH2:4][O:5][C:16](=[O:15])[CH3:17]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
BrCC(CO)(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(COC(C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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